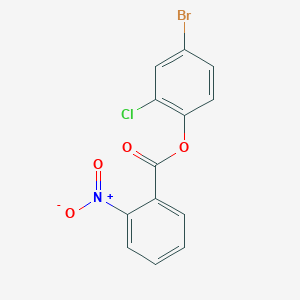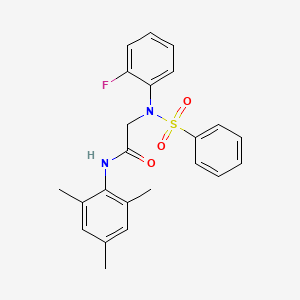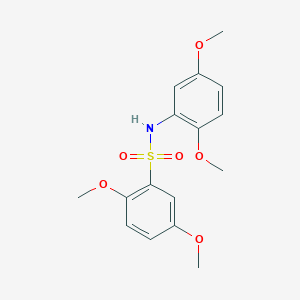
4-bromo-2-chlorophenyl 2-nitrobenzoate
Übersicht
Beschreibung
4-bromo-2-chlorophenyl 2-nitrobenzoate is an organic compound with the molecular formula C13H7BrClNO4 and a molecular weight of 356.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 2-nitrobenzoate typically involves the esterification of 4-bromo-2-chlorophenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-chlorophenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Substituted phenyl nitrobenzoates.
Reduction: 4-bromo-2-chlorophenyl 2-aminobenzoate.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chlorophenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-2-chlorophenyl 2-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-chlorophenol: A precursor in the synthesis of 4-bromo-2-chlorophenyl 2-nitrobenzoate.
2-nitrobenzoic acid: Another precursor used in the esterification reaction.
4-bromo-1,2-dichlorobenzene: Shares similar halogen substitution patterns but lacks the nitro group.
Uniqueness
This compound is unique due to the combination of bromine, chlorine, and nitro functional groups on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(4-bromo-2-chlorophenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-8-5-6-12(10(15)7-8)20-13(17)9-3-1-2-4-11(9)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUPXHTJCQZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3524288.png)
![methyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3524297.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B3524312.png)
![N-TERT-BUTYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B3524316.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3524319.png)
![N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B3524323.png)
![6-(4-Methoxyphenyl)-4-phenyl-2-[(2-phenylmethanesulfinylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B3524327.png)
![3,5-dimethyl-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3524335.png)
![2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3524341.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B3524351.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3524372.png)
![3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3524380.png)
